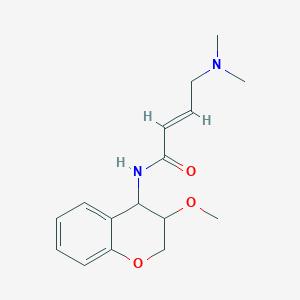
(E)-4-(Dimethylamino)-N-(3-methoxy-3,4-dihydro-2H-chromen-4-yl)but-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-(Dimethylamino)-N-(3-methoxy-3,4-dihydro-2H-chromen-4-yl)but-2-enamide, also known as DMABN, is a chemical compound that has been extensively researched for its potential applications in scientific research. DMABN is a synthetic compound that belongs to the class of organic compounds known as amides.
Wirkmechanismus
The mechanism of action of (E)-4-(Dimethylamino)-N-(3-methoxy-3,4-dihydro-2H-chromen-4-yl)but-2-enamide involves its interaction with ion channels in neurons. Specifically, (E)-4-(Dimethylamino)-N-(3-methoxy-3,4-dihydro-2H-chromen-4-yl)but-2-enamide has been shown to act as a positive allosteric modulator of the voltage-gated potassium channel Kv1.3. This results in an increase in the activity of the channel, leading to a hyperpolarization of the neuron and a decrease in its excitability.
Biochemical and Physiological Effects
The biochemical and physiological effects of (E)-4-(Dimethylamino)-N-(3-methoxy-3,4-dihydro-2H-chromen-4-yl)but-2-enamide have been extensively studied in vitro and in vivo. In vitro studies have shown that (E)-4-(Dimethylamino)-N-(3-methoxy-3,4-dihydro-2H-chromen-4-yl)but-2-enamide can modulate the activity of Kv1.3 channels in a dose-dependent manner. In vivo studies have shown that (E)-4-(Dimethylamino)-N-(3-methoxy-3,4-dihydro-2H-chromen-4-yl)but-2-enamide can decrease the activity of neurons in the central nervous system, leading to a decrease in pain perception and an increase in motor function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (E)-4-(Dimethylamino)-N-(3-methoxy-3,4-dihydro-2H-chromen-4-yl)but-2-enamide in lab experiments is its ability to selectively modulate the activity of Kv1.3 channels. This allows researchers to study the role of these channels in neuronal function without affecting other ion channels. However, one limitation of using (E)-4-(Dimethylamino)-N-(3-methoxy-3,4-dihydro-2H-chromen-4-yl)but-2-enamide is its potential toxicity, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on (E)-4-(Dimethylamino)-N-(3-methoxy-3,4-dihydro-2H-chromen-4-yl)but-2-enamide. One area of interest is the development of more selective modulators of Kv1.3 channels, which could have potential therapeutic applications in the treatment of autoimmune diseases. Another area of interest is the study of the effects of (E)-4-(Dimethylamino)-N-(3-methoxy-3,4-dihydro-2H-chromen-4-yl)but-2-enamide on other ion channels, which could provide insights into the roles of these channels in neuronal function. Finally, the potential use of (E)-4-(Dimethylamino)-N-(3-methoxy-3,4-dihydro-2H-chromen-4-yl)but-2-enamide as a tool for studying the mechanisms of pain perception and motor function in the central nervous system warrants further investigation.
Synthesemethoden
The synthesis of (E)-4-(Dimethylamino)-N-(3-methoxy-3,4-dihydro-2H-chromen-4-yl)but-2-enamide involves the reaction of 3-methoxy-3,4-dihydrocoumarin with N,N-dimethylformamide dimethyl acetal, followed by the reaction of the resulting product with 2-bromo-1-butene. The final product is obtained through a reaction with sodium hydride and subsequent purification steps.
Wissenschaftliche Forschungsanwendungen
(E)-4-(Dimethylamino)-N-(3-methoxy-3,4-dihydro-2H-chromen-4-yl)but-2-enamide has been used extensively in scientific research due to its potential applications in the field of neuroscience. Specifically, (E)-4-(Dimethylamino)-N-(3-methoxy-3,4-dihydro-2H-chromen-4-yl)but-2-enamide has been studied for its ability to modulate the activity of ion channels in neurons. Ion channels are proteins that are responsible for the electrical activity of neurons, and modulation of their activity can have a significant impact on neuronal function.
Eigenschaften
IUPAC Name |
(E)-4-(dimethylamino)-N-(3-methoxy-3,4-dihydro-2H-chromen-4-yl)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-18(2)10-6-9-15(19)17-16-12-7-4-5-8-13(12)21-11-14(16)20-3/h4-9,14,16H,10-11H2,1-3H3,(H,17,19)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMAJEHZHTYMJP-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC1C(COC2=CC=CC=C12)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC1C(COC2=CC=CC=C12)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(Dimethylamino)-N-(3-methoxy-3,4-dihydro-2H-chromen-4-yl)but-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)furan-2-carboxamide](/img/structure/B2475450.png)
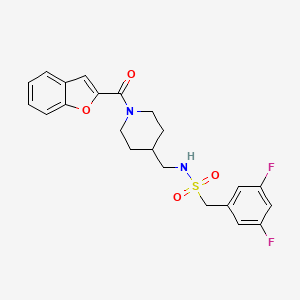
![N-[1-(2,5-dimethoxyphenyl)ethyl]-1-methyl-1H-pyrazol-4-amine dihydrochloride](/img/structure/B2475452.png)

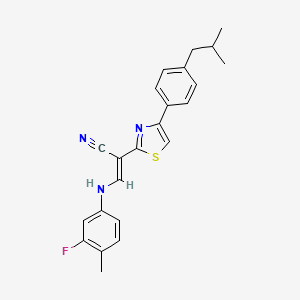
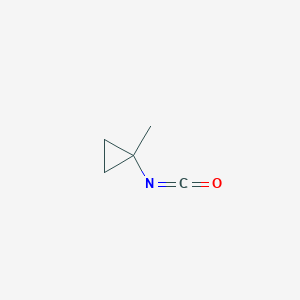
![3-methyl-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2475463.png)

amine dihydrochloride](/img/structure/B2475465.png)
![4-Methoxy-2-oxo-N-propan-2-ylbicyclo[2.2.2]octane-1-carboxamide](/img/structure/B2475466.png)
![2-[8-(4-ethoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2475469.png)
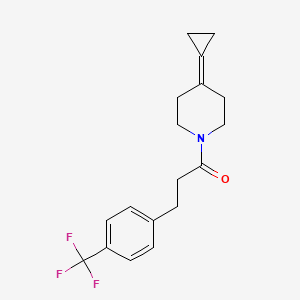
![3-(2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)-6-(p-tolyl)pyrimidin-4(3H)-one](/img/structure/B2475471.png)
